N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide
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Overview
Description
N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide is a chemical compound with the molecular formula C18H20N2O3S and a molar mass of 344.43 g/mol . This compound is characterized by the presence of a benzyl group attached to a benzamide moiety, which is further substituted with a thiomorpholine ring containing a sulfone group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action of N-benzyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide typically involves the reaction of benzylamine with 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group in the thiomorpholine ring can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(1,1-dioxido-4-thiomorpholinyl)-N-(phenylmethyl)benzamide
- 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde
Uniqueness
N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and thiomorpholine sulfone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-benzyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)20-10-12-24(22,23)13-11-20/h1-9H,10-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHAYZXKLHOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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